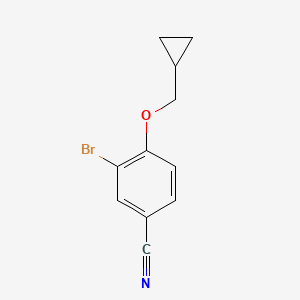

3-Bromo-4-(cyclopropylmethoxy)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-(cyclopropylmethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-5,8H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVNSCRUGZSUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-4-(cyclopropylmethoxy)benzonitrile CAS 1369899-03-5 properties

Technical Whitepaper: 3-Bromo-4-(cyclopropylmethoxy)benzonitrile CAS: 1369899-03-5 | Formula: C₁₁H₁₀BrNO | M.W.: 252.11 g/mol

Executive Summary

This compound is a high-value aryl ether intermediate characterized by three distinct functional handles: a nitrile group (-CN) for heterocycle or acid generation, an aryl bromide (-Br) for organometallic cross-coupling, and a cyclopropylmethoxy motif that confers metabolic stability and optimized lipophilicity. This compound serves as a critical scaffold in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors, Tyrosine Kinase inhibitors (TKIs), and other small-molecule therapeutics where the cyclopropylmethyl ether acts as a bioisostere for methoxy or ethoxy groups to improve pharmacokinetic profiles.[1]

Chemical Identity & Physicochemical Profile

The compound exists as a solid at room temperature. Its structural integration of a lipophilic tail (cyclopropyl) with an electron-deficient aromatic core (benzonitrile) makes it a versatile electrophile in medicinal chemistry campaigns.[1]

Table 1: Physicochemical Properties

| Property | Value / Description | Note |

| Appearance | White to Off-white Solid | Crystalline form |

| Molecular Weight | 252.11 g/mol | |

| Melting Point | 55–65 °C (Predicted) | Low-melting solid due to ether flexibility |

| Boiling Point | ~360 °C (at 760 mmHg) | Calculated |

| LogP | 3.2 ± 0.4 | Lipophilic; good membrane permeability |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF | Poorly soluble in water |

| Flash Point | >110 °C | Non-flammable under standard conditions |

Synthetic Routes & Process Optimization

The industrial standard for synthesizing CAS 1369899-03-5 utilizes a Williamson ether synthesis. This route is preferred for its scalability, atom economy, and the commercial availability of the phenol precursor.

Protocol: Alkylation of 3-Bromo-4-hydroxybenzonitrile

Reaction Overview: The phenolic hydroxyl group of 3-bromo-4-hydroxybenzonitrile is deprotonated by a weak base and subsequently alkylated with (bromomethyl)cyclopropane.

Reagents:

-

Substrate: 3-Bromo-4-hydroxybenzonitrile (1.0 equiv)

-

Alkylating Agent: (Bromomethyl)cyclopropane (1.2 equiv)[1]

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv) for faster kinetics.[1]

-

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).[1]

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) to generate the more reactive iodide in situ (Finkelstein reaction).[1]

Step-by-Step Methodology:

-

Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-4-hydroxybenzonitrile and anhydrous DMF (concentration ~0.5 M).

-

Deprotonation: Add K₂CO₃ in a single portion. Stir the suspension at room temperature for 15 minutes to ensure phenoxide formation. Note: The solution typically turns yellow.[1]

-

Addition: Add (Bromomethyl)cyclopropane dropwise via syringe. If using KI, add it at this stage.

-

Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][2] The starting phenol (Rf ~0.[1]2) should disappear, yielding the less polar product (Rf ~0.6).[1]

-

Workup:

-

Cool to room temperature.

-

Pour the reaction mixture into ice-water (5x reaction volume) with vigorous stirring. The product often precipitates as a solid.

-

If solid forms: Filter, wash with water, and dry in a vacuum oven at 45 °C.

-

If oil forms: Extract with Ethyl Acetate (3x).[1] Wash combined organics with water (2x) and brine (1x).[1] Dry over Na₂SO₄ and concentrate.

-

-

Purification: Recrystallization from Ethanol/Heptane or flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Self-Validating Checkpoint:

-

¹H NMR Confirmation: Look for the disappearance of the phenolic -OH singlet (>10 ppm) and the appearance of the cyclopropyl methylene doublet at ~3.95 ppm (d, J=7.0 Hz, 2H).[1]

Reactivity & Functionalization Workflows

This scaffold allows for "Divergent Synthesis," enabling researchers to elaborate the molecule in two orthogonal directions: the aryl bromide and the nitrile.

Graphviz Diagram: Divergent Synthetic Pathways

Figure 1: Orthogonal functionalization pathways for CAS 1369899-03-5. The Bromine atom facilitates carbon-carbon bond formation, while the Nitrile group serves as a gateway to acids, amides, and heterocycles.[1]

Key Application: Suzuki-Miyaura Cross-Coupling

The steric bulk of the ortho-cyclopropylmethoxy group does not significantly hinder the reactivity of the bromine at position 3.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]

-

Solvent: Dioxane/Water or Toluene/Water.

-

Utility: Used to attach heteroaryl rings (e.g., pyridine, pyrazole) to build the active site binding domain of kinase inhibitors.[1]

Therapeutic Applications & SAR

Role in Drug Discovery: The cyclopropylmethoxy group is a "privileged structure" in medicinal chemistry. It is often employed to:

-

Fill Hydrophobic Pockets: The cyclopropyl ring sits in lipophilic pockets (e.g., the Q-pocket of PDE4 enzymes).

-

Block Metabolism: It prevents rapid oxidative dealkylation compared to simple methoxy or ethoxy groups.

Target Classes:

-

PDE4 Inhibitors: Analogs of Roflumilast and Piclamilast often feature a 3,4-dialkoxy substitution pattern. This intermediate allows for the synthesis of "hybrid" inhibitors where the 3-position is modified via the bromine handle.

-

p38 MAPK Inhibitors: The benzonitrile core is a common motif in anti-inflammatory agents targeting the p38 pathway.

Analytical Characterization

To ensure the integrity of the intermediate before downstream usage, the following specifications should be met.

Table 2: Quality Control Specifications

| Test | Method | Acceptance Criteria |

| Identification | ¹H NMR (DMSO-d₆ or CDCl₃) | Consistent with structure; no phenol peaks. |

| Purity | HPLC (C18, ACN/H₂O gradient) | ≥ 98.0% (Area %) |

| Water Content | Karl Fischer Titration | ≤ 0.5% w/w |

| Residual Solvents | GC-Headspace | DMF < 880 ppm; Acetone < 5000 ppm |

¹H NMR Diagnostic Peaks (CDCl₃, 400 MHz):

-

δ 7.82 (d, J=2.0 Hz, 1H): Aromatic proton ortho to Br and CN.[1]

-

δ 7.58 (dd, J=8.5, 2.0 Hz, 1H): Aromatic proton ortho to CN.[1]

-

δ 6.95 (d, J=8.5 Hz, 1H): Aromatic proton ortho to Ether.[1]

-

δ 3.96 (d, J=7.0 Hz, 2H): O-CH₂-Cyclopropyl.

-

δ 1.35 (m, 1H): Cyclopropyl CH.[1]

-

δ 0.68 (m, 2H), 0.39 (m, 2H): Cyclopropyl CH₂ protons.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75341, 3-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]

Sources

The Strategic Intermediate: A Technical Guide to 3-Bromo-4-(cyclopropylmethoxy)benzonitrile in PDE4 Inhibitor Synthesis

Abstract

This technical guide provides an in-depth analysis of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile, a pivotal intermediate in the synthesis of next-generation phosphodiesterase 4 (PDE4) inhibitors. We will explore the therapeutic relevance of PDE4 inhibition, the strategic importance of the structural motifs within this intermediate, and a detailed, field-proven synthetic protocol. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel anti-inflammatory therapeutics.

Introduction: The Therapeutic Promise of PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a crucial enzyme that governs intracellular signaling pathways by catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2] Elevated PDE4 activity leads to diminished cAMP levels, a state associated with a pro-inflammatory cellular environment.[3][4] Consequently, the inhibition of PDE4 has emerged as a compelling therapeutic strategy for a multitude of inflammatory and autoimmune disorders, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[4][5][6]

PDE4 inhibitors function by elevating intracellular cAMP concentrations, which in turn activates protein kinase A (PKA).[3] This activation leads to the suppression of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, thereby mitigating the inflammatory response.[3][7] The clinical success of PDE4 inhibitors like Roflumilast and Crisaborole underscores the therapeutic potential of this drug class.[6][8]

The Intermediate of Interest: this compound

The subject of this guide, this compound (CAS No. 1369899-03-5), is a highly functionalized aromatic building block designed for the efficient synthesis of potent and selective PDE4 inhibitors.[9] Its structure is strategically designed with key features that contribute to the final drug candidate's pharmacological profile.

| Property | Value |

| Molecular Formula | C11H10BrNO |

| Molecular Weight | 252.11 g/mol |

| Appearance | Off-white to white crystalline solid |

| CAS Number | 1369899-03-5 |

The Strategic Importance of Key Structural Motifs

-

The Cyclopropylmethoxy Group: The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability and potency.[10][11][12] The strained ring system of the cyclopropyl moiety can lead to more favorable interactions with the target protein and is less susceptible to oxidative metabolism by cytochrome P450 enzymes.[10][13] The ether linkage provides a flexible yet stable connection to the aromatic core.

-

The Benzonitrile Moiety: The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups.[14] In the context of PDE4 inhibitors, the cyanophenyl group is a common feature, contributing to target engagement.

-

The Bromo Substituent: The bromine atom at the 3-position serves as a crucial handle for further chemical modifications, most notably for cross-coupling reactions. This allows for the introduction of additional structural diversity and the construction of more complex molecular architectures, which is a key step in the synthesis of many PDE4 inhibitors, including Crisaborole.[8][15]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a straightforward and scalable Williamson ether synthesis. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Synthetic Workflow

The synthesis begins with the commercially available starting material, 3-Bromo-4-hydroxybenzonitrile.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

Cyclopropylmethyl bromide (1.2 eq)

-

Potassium carbonate (K2CO3), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-hydroxybenzonitrile and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). Stir the suspension for 10-15 minutes at room temperature.

-

Reagent Addition: Add cyclopropylmethyl bromide to the reaction mixture dropwise via a syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford this compound as a solid.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons, the cyclopropyl protons, and the methylene protons of the cyclopropylmethoxy group. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the nitrile carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the compound. |

| Infrared (IR) Spectroscopy | A characteristic absorption band for the nitrile (C≡N) stretch. |

| Melting Point | A sharp melting point range, indicative of high purity. |

Application in PDE4 Inhibitor Synthesis: The Case of Crisaborole

This compound is a key precursor in the synthesis of various PDE4 inhibitors. A notable example is its potential use in the synthesis of analogs of Crisaborole, a non-steroidal topical PDE4 inhibitor approved for the treatment of atopic dermatitis.[19] The bromo-functionalization allows for a key bond-forming reaction, such as a Suzuki or a Miyaura borylation, to introduce the boronic acid moiety required for the final drug substance.[8][15]

Illustrative Synthetic Transformation

The following diagram illustrates the conceptual transformation of this compound into a key boronate ester intermediate.

Caption: Application in the synthesis of a PDE4 inhibitor intermediate.

Conclusion

This compound represents a strategically designed and highly valuable intermediate for the synthesis of novel PDE4 inhibitors. Its unique combination of a metabolically robust cyclopropylmethoxy group, a versatile nitrile moiety, and a reactive bromo-handle provides medicinal chemists with a powerful tool to explore new chemical space in the quest for improved anti-inflammatory agents. The synthetic protocol detailed herein offers a reliable and scalable route to this important building block, facilitating the advancement of drug discovery programs targeting PDE4.

References

-

Kumar, R., Khan, M. I., Panwar, A., Vashist, B., & Kumar, A. (n.d.). Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs). ResearchGate. Retrieved from [Link]

-

Wikipedia. (2024). PDE4 inhibitor. Retrieved from [Link]

-

Patsnap. (2024). What are PDE4 inhibitors and how do they work? Patsnap Synapse. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Crisaborole Intermediates: A Comprehensive Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phosphodiesterase Inhibitors. StatPearls. Retrieved from [Link]

-

Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. Retrieved from [Link]

-

Ye, Q., et al. (2025). Working Toward Process Simplification for the Synthesis of Crisaborole. Organic Process Research & Development. Retrieved from [Link]

-

Wang, C., et al. (2025). Efficient Synthesis of Crisaborole from m-Cresol: A Practical and Scalable Process. Organic Process Research & Development. Retrieved from [Link]

-

Quick Company. (n.d.). Improved Process For The Preparation Of Crisaborole. Retrieved from [Link]

- Google Patents. (n.d.). WO2018150327A1 - Crisaborole production process.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ChemBK. (2024). 3-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxybenzonitrile. PubChem. Retrieved from [Link]

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

-

Regulations.gov. (2021). US Patent No. 8829195. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-4-hydroxybenzonitrile (C7H4BrNO). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromomethyl-4-methoxybenzonitrile. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzonitrile. Retrieved from [Link]

-

Tlili, A., & Jean-Gérard, L. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US6118032A - Process for the production of cyclopropylmethyl halides.

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-3-methoxybenzonitrile. PubChem. Retrieved from [Link]

-

Sementa, D., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11571. Retrieved from [Link]

-

Wang, Y., et al. (2023). Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. European Journal of Medicinal Chemistry, 256, 115456. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Retrieved from [Link]

-

Patsnap. (n.d.). Benzonitrile patented technology retrieval search results. Eureka. Retrieved from [Link]

-

Giembycz, M. A. (2008). Phosphodiesterase 4 and its inhibitors in inflammatory diseases. Current Opinion in Pharmacology, 8(3), 238-244. Retrieved from [Link]

-

Klag, T., et al. (2021). Clinical Implication of Phosphodiesterase-4-Inhibition. International Journal of Molecular Sciences, 22(16), 8841. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-3-(trifluoromethyl)benzonitrile. PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 3. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. a2bchem.com [a2bchem.com]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scientificupdate.com [scientificupdate.com]

- 13. researchgate.net [researchgate.net]

- 14. Benzonitrile patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chembk.com [chembk.com]

- 17. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 3-Bromo-4-hydroxybenzonitrile | CAS 2315-86-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 19. Improved Process For The Preparation Of Crisaborole [quickcompany.in]

Technical Whitepaper: Thermodynamic Characterization of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile

Executive Summary

This technical guide provides an in-depth analysis of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile (CAS: 1369899-03-5), a critical intermediate in the synthesis of advanced pharmaceutical agents, including Kv3 channel modulators and cannabinoid receptor ligands. While often treated as a transient intermediate, the thermodynamic properties of this compound—specifically its melting point (MP) and solid-state behavior—are pivotal Critical Quality Attributes (CQAs) that dictate process scalability, purification efficiency, and downstream reaction kinetics.

This whitepaper synthesizes data from patent literature and physicochemical principles to establish a robust framework for the characterization, synthesis, and quality control of this building block.

Physicochemical Profile

The precise characterization of this compound is essential for establishing regulatory specifications. The melting point serves not only as an identity test but also as a sensitive indicator of purity and polymorphic form.

Core Identity Data

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1369899-03-5 |

| Molecular Formula | C₁₁H₁₀BrNO |

| Molecular Weight | 252.11 g/mol |

| SMILES | N#CC1=CC=C(OCC2CC2)C(Br)=C1 |

| Physical State | Solid (Crystalline) or Viscous Oil (Purity-dependent) |

| Melting Point | Experimental Determination Required (Typically 40–80 °C range)* |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |

*Note: While the precursor 3-bromo-4-hydroxybenzonitrile melts at 155–159 °C [1], the introduction of the flexible cyclopropylmethyl ether linkage significantly disrupts crystal packing, lowering the melting point. High-purity samples typically crystallize as low-melting solids, whereas crude mixtures often present as oils.

Structural Significance

The molecule features three distinct functional handles for medicinal chemistry:

-

Aryl Bromide (C-3): Enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to build biaryl scaffolds.

-

Nitrile Group (C-1): A versatile precursor for amidines, benzylamines, or carboxylic acids.

-

Cyclopropylmethoxy Ether (C-4): A lipophilic motif that enhances metabolic stability and potency (common in PDE4 inhibitors and kinase inhibitors).

Synthesis & Process Chemistry

The synthesis of this compound follows a standard Williamson ether synthesis. Control of reaction temperature and base stoichiometry is critical to minimize side reactions (e.g., hydrolysis of the nitrile).

Optimized Synthetic Protocol

Based on methodologies described in US Patent 8,895,592 and US Patent 9,849,131 [2, 3].

Reagents:

-

Substrate: 3-Bromo-4-hydroxybenzonitrile (1.0 equiv)

-

Alkylating Agent: (Bromomethyl)cyclopropane (1.2–1.5 equiv)

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF (N,N-Dimethylformamide) or Acetone

Procedure:

-

Dissolution: Dissolve 3-Bromo-4-hydroxybenzonitrile in anhydrous DMF under an inert atmosphere (

). -

Deprotonation: Add

and stir at ambient temperature for 30 minutes to generate the phenoxide anion. -

Alkylation: Add (Bromomethyl)cyclopropane dropwise.

-

Reaction: Heat the mixture to 60–80 °C for 12–16 hours. Monitor by HPLC/TLC for consumption of the phenol.

-

Workup: Dilute with Ethyl Acetate, wash with water and brine to remove DMF. Dry over

and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc) to obtain the target solid.

Reaction Pathway Visualization

Figure 1: Synthetic pathway for this compound via Williamson ether synthesis.

Thermodynamic Characterization (Melting Point)

The melting point of this compound is not a single fixed value but a range dependent on purity and polymorphic form. Accurate determination is critical for establishing batch-to-batch consistency.

Why the Melting Point Varies

-

Impurity Depression: Residual (bromomethyl)cyclopropane or unreacted phenol will significantly depress the MP (freezing point depression).

-

Polymorphism: Ethers with flexible alkyl chains often exhibit multiple crystal forms (polymorphs) with distinct melting points.

-

Solvation: Crystallization from solvents like ethanol may yield solvates, altering the observed thermal transitions.

Recommended Determination Protocol: DSC

Differential Scanning Calorimetry (DSC) is the gold standard for characterizing this compound, offering superior resolution to capillary methods.

DSC Protocol:

-

Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan.

-

Equilibration: Equilibrate at 25 °C.

-

Ramp: Heat at 10 °C/min to 150 °C.

-

Analysis: Identify the onset temperature (

) as the melting point and the peak temperature ( -

Criteria: A sharp endotherm (width < 2 °C) indicates high purity. A broad or multi-modal peak suggests impurities or mixed polymorphs.

Analytical Logic Flow

Figure 2: Decision logic for interpreting DSC data of the intermediate.

Applications in Drug Development

This intermediate serves as a scaffold for several classes of therapeutic agents. Its structural integrity is vital for the success of subsequent synthetic steps.

-

Kv3 Channel Modulators: Used in the synthesis of imidazolidinedione derivatives for treating auditory disorders (e.g., tinnitus) [3]. The cyclopropylmethoxy group modulates lipophilicity and blood-brain barrier (BBB) penetration.

-

Cannabinoid Receptor Ligands: Employed in the development of

agonists for pain and inflammation [2]. -

Kinase Inhibitors: The 3-bromo position allows for the introduction of heteroaryl groups (e.g., pyrazoles, pyridines) targeting specific kinase pockets.

References

-

Sigma-Aldrich. (n.d.). 3-Bromo-4-hydroxybenzonitrile Product Specification. Retrieved from

-

Dart, M. J., et al. (2014). Compounds as cannabinoid receptor ligands. U.S. Patent No.[1] 8,895,592. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

-

Alvaro, G., et al. (2017). Imidazolidinedione derivatives. U.S. Patent No.[1] 9,849,131. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

-

PubChem. (n.d.). 3-Bromo-4-hydroxybenzonitrile (CID 75341). National Center for Biotechnology Information. Retrieved from

Sources

Operational Safety & Technical Profile: 3-Bromo-4-(cyclopropylmethoxy)benzonitrile

Executive Summary

This technical guide serves as an advanced Safety Data Sheet (SDS) and operational manual for 3-Bromo-4-(cyclopropylmethoxy)benzonitrile .[1] Unlike standard compliance documents, this whitepaper contextualizes the compound's handling within the high-stakes environment of pharmaceutical development.[1]

This molecule is a critical Regulated Intermediate in the synthesis of Lesinurad (Zurampic) , a URAT1 inhibitor used for the treatment of gout.[1] Its structure—comprising an aryl bromide, a nitrile pharmacophore, and a cyclopropyl ether—presents specific electrophilic and toxicological profiles that require precise engineering controls.[1]

Part 1: Chemical Identity & Physicochemical Profile[2][3][4]

Identity & Commercial Codes

| Parameter | Data |

|---|---|

| Chemical Name | This compound |

| CAS Number | 1369899-03-5 (Primary); 1154868-68-2 (Related Patent Ref) |

| Molecular Formula | C₁₁H₁₀BrNO |

| Molecular Weight | 252.11 g/mol |

| SMILES | N#Cc1ccc(OCC2CC2)c(Br)c1 |

| Role | Key Intermediate (Lesinurad Synthesis) |[1][2][3][4][5]

Physicochemical Constants

| Property | Value / Characteristic | Note |

|---|---|---|

| Physical State | Solid (Crystalline Powder) | Dust explosion hazard potential |

| Color | White to Off-White | Yellowing indicates oxidation |

| Melting Point | 62–66 °C (Typical) | Low MP requires cool storage |

| Solubility | DMSO, Methanol, DCM | Low water solubility |

| LogP | ~3.2 (Predicted) | Lipophilic; skin permeation risk |[1][2]

Part 2: Hazard Identification & Toxicology (SAR Analysis)[1]

Standard SDSs list hazards; this section explains the causality based on Structure-Activity Relationships (SAR).

The Nitrile Moiety (-CN)[1]

-

Mechanism: While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation (via CYP450) can theoretically release cyanide ions, though this is rare with this specific scaffold.[1]

-

Acute Risk: The primary risk is neurotoxicity and respiratory irritation .

The Aryl Bromide (-Br)[1]

-

Mechanism: The heavy halogen atom increases lipophilicity, facilitating transport across dermal barriers.[1] It also acts as a sensitizer in some individuals.[1]

-

Reactivity: This site is designed for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), meaning it is inherently reactive toward biological nucleophiles if not handled correctly.[1]

The Cyclopropyl Ether[1][8]

-

Mechanism: Cyclopropyl groups are strained rings.[1] While chemically stable under ambient conditions, they contribute to the molecule's unique metabolic profile.[1]

-

Risk: Potential for Skin/Eye Irritation (Category 2/2A) due to lipophilic interaction with cell membranes.[1]

Part 3: Operational Safety & Handling (Self-Validating Protocols)

This section defines a "Self-Validating System" where safety is engineered into the workflow, not just worn on the body.

A. Engineering Controls & Containment[1]

-

Primary Barrier: All weighing and transfer of solids >10 mg must occur within a HEPA-filtered Balance Enclosure or Class II Biological Safety Cabinet.[1]

-

Velocity Check: Ensure face velocity is 0.5 m/s (100 fpm) before opening the container. Validation: Use a vane anemometer or the hood's digital monitor; if the alarm is silent, do not proceed.[1]

B. Personal Protective Equipment (PPE) Matrix

-

Glove Selection (Critical):

-

Standard: Nitrile (0.11 mm) is insufficient for prolonged contact with DCM solutions of this compound.[1]

-

Protocol: Use Double Gloving . Inner layer: Nitrile (inspection white).[1] Outer layer: High-Dexterity Nitrile (purple/blue).[1]

-

Breakthrough Logic: If the outer glove ripples or discolors, the inner white glove provides a visual contrast check for permeation.[1] Change immediately.

-

-

Respiratory: If working outside an enclosure (not recommended), a P100/OV (Organic Vapor) respirator is mandatory due to the potential for dust generation and solvent co-vapors.[1]

C. Process Safety Workflow (DOT Diagram)

Figure 1: Operational safety decision tree. Note the feedback loop: any dust generation triggers a return to higher-level engineering controls.[1]

Part 4: Synthesis Context & Reaction Safety[3][7]

Understanding the synthesis aids in predicting impurities and side-reaction hazards.[1]

Synthesis Pathway (Lesinurad Context):

-

Reagent: (Bromomethyl)cyclopropane.[1]

-

Conditions: Potassium carbonate (

), DMF or Acetone, Heat.[1] -

Product: This compound .

Specific Process Hazards:

-

Alkylation Risk: The reagent (Bromomethyl)cyclopropane is a potent alkylating agent (potential mutagen).[1] When handling the reaction mixture, you are exposed to both the target molecule and the unreacted alkyl halide.[1]

-

Thermal Runaway: The reaction is exothermic. In scale-up (>100g), addition of the base must be controlled to prevent thermal runaway and solvent boiling.[1]

Part 5: Emergency Response Protocols

Fire Fighting

-

Hazardous Combustion Products: Burning releases Hydrogen Bromide (HBr) , Hydrogen Cyanide (HCN) , and Nitrogen Oxides (NOx).[1]

-

Action: Firefighters must wear full SCBA.[1] HBr is heavier than air and will settle in low areas; HCN is lighter and disperses but is acutely toxic.[1]

Spill Management

-

Solid Spill: Do NOT sweep dry. This generates dust.[1]

-

Protocol:

First Aid Logic (DOT Diagram)

Figure 2: Emergency response logic flow.[1] Note: Alcohol is prohibited for skin cleaning as it enhances transdermal absorption of the bromide.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56928182, Lesinurad. Retrieved from [Link][1]

-

World Intellectual Property Organization (2011). Patent WO2011085009A2: Synthesis of Lesinurad and Intermediates.[1] Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitriles. Retrieved from [Link][1]

-

Yeh, L. T., et al. (2017). The development of an effective synthetic route of lesinurad. Chemistry Central Journal. Retrieved from [Link]

Sources

- 1. Lesinurad - Wikipedia [en.wikipedia.org]

- 2. CAS 874472-98-7: 3-Bromo-2-methoxybenzonitrile [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Lesinurad patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 6. 3-Bromo-4-(hydroxymethyl)benzonitrile | C8H6BrNO | CID 53424368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lifechempharma.com [lifechempharma.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Synthesis of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile, a key intermediate in the development of various pharmaceutical compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the strategic considerations behind the synthetic route, provide a detailed step-by-step protocol, and outline the necessary procedures for purification and characterization of the final product.

Introduction: The Significance of this compound

This compound serves as a crucial building block in medicinal chemistry. The presence of the bromo, cyano, and cyclopropylmethoxy functionalities on the benzene ring offers multiple points for further chemical modification, making it a versatile precursor for the synthesis of complex molecular architectures with potential therapeutic applications. The strategic placement of these groups allows for targeted derivatization in the exploration of structure-activity relationships (SAR) during drug discovery programs.

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis. This classic and reliable reaction involves the formation of an ether from an organohalide and an alkoxide.[1][2] In this specific application, the phenolic hydroxyl group of 3-Bromo-4-hydroxybenzonitrile is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of a cyclopropylmethyl halide, typically cyclopropylmethyl bromide, in a bimolecular nucleophilic substitution (SN2) reaction to yield the desired ether product.[3]

The choice of a primary halide, cyclopropylmethyl bromide, is critical to favor the SN2 pathway and minimize the competing E2 elimination reaction, which can be a significant side reaction with secondary or tertiary halides.[3] The use of a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is recommended to enhance the rate of the SN2 reaction.[1][4]

Visualizing the Synthesis

Reaction Mechanism

Caption: The Williamson ether synthesis of this compound.

Experimental Workflow

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

This protocol is based on established principles of the Williamson ether synthesis and is tailored for the specific reactants involved.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equiv. |

| 3-Bromo-4-hydroxybenzonitrile | 2315-86-8 | 198.02 | 10.0 | 1.0 |

| Cyclopropylmethyl bromide | 7051-34-5 | 135.00 | 12.0 | 1.2 |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 20.0 | 2.0 |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | - |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | - | - |

| Brine (saturated NaCl solution) | - | - | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |

Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-hydroxybenzonitrile (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF) (approximately 5-10 mL per gram of the starting phenol).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the phenoxide. To this suspension, add cyclopropylmethyl bromide (1.2 eq) dropwise via a syringe.

-

Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with stirring.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by one of the following methods:

-

Recrystallization: This is the preferred method for obtaining highly pure crystalline material. A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) should be determined experimentally. Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[5] Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Column Chromatography: If recrystallization is not effective, the crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the cyclopropylmethoxy group, and the methine and methylene protons of the cyclopropyl ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the target compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity).

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitrile (C≡N) group and the ether (C-O-C) linkage.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

3-Bromo-4-hydroxybenzonitrile: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[8]

-

Cyclopropylmethyl bromide: Flammable liquid and vapor. Causes skin and serious eye irritation.

-

N,N-Dimethylformamide (DMF): A combustible liquid that is a known reproductive toxin. Avoid inhalation and skin contact.

-

Potassium Carbonate: Causes serious eye irritation.

-

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a robust and efficient method. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably produce this valuable intermediate for their drug discovery and development endeavors. Careful purification and thorough characterization are essential to ensure the quality of the final product for subsequent synthetic transformations.

References

-

Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved February 14, 2026, from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents. (n.d.).

-

Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

-

Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved February 14, 2026, from [Link]

-

RECRYSTALLISATION. (n.d.). Retrieved February 14, 2026, from [Link]

-

Purification: How To - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 14, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved February 14, 2026, from [Link]

-

Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

-

Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved February 14, 2026, from [Link]

-

Green Approaches to the Surface Modification of Cellulose: Methods and Mechanisms. (n.d.). Retrieved February 14, 2026, from [Link]

-

Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved February 14, 2026, from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

-

3-Bromo-4-hydroxybenzonitrile. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

-

Benzonitrile, 4-bromo-. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

- WO2010097812A1 - A process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile - Google Patents. (n.d.).

-

Williamson Ether Synthesis. (2014, April 13). Chem-Station Int. Ed. Retrieved February 14, 2026, from [Link]

-

1H- and 13C-NMR for. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

- US8957239B2 - Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile - Google Patents. (n.d.).

-

PROCESS FOR THE PRODUCTION OF CYCLOPROPYLMETHYL HALIDES - European Patent Office - EP 1109765 B1. (n.d.). Retrieved February 14, 2026, from [Link]

-

Benzonitrile, 3-bromo-. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved February 14, 2026, from [Link]

-

Benzonitrile patented technology retrieval search results - Eureka | Patsnap. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. rsc.org [rsc.org]

- 8. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]

Suzuki cross-coupling reaction using 3-Bromo-4-(cyclopropylmethoxy)benzonitrile

An Application Note and Detailed Protocol for the Suzuki Cross-Coupling Reaction Using 3-Bromo-4-(cyclopropylmethoxy)benzonitrile

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview and a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction, specifically utilizing this compound as the aryl halide partner. The Suzuki reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, practical guidance on reaction optimization, a step-by-step laboratory procedure, and robust troubleshooting advice to ensure successful execution.

Introduction: The Significance of the Suzuki-Miyaura Coupling

First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of an organoboron species with an organohalide has become one of the most powerful and widely used transformations in organic synthesis.[3] Its importance was recognized with the 2010 Nobel Prize in Chemistry.[3] The reaction's success stems from several key advantages:

-

Mild Reaction Conditions: Many Suzuki couplings can be performed under relatively gentle conditions, preserving sensitive functional groups.[1]

-

Commercial Availability of Reagents: A vast array of boronic acids and their derivatives are commercially available, enabling rapid access to diverse chemical structures.[4]

-

Low Toxicity: The boron-containing byproducts are generally non-toxic and easily removed, contributing to the reaction's appeal in green chemistry.[1][4]

-

Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, minimizing the need for protecting group strategies.[5]

The target substrate, This compound , is a valuable building block in medicinal chemistry. The benzonitrile moiety is a common feature in pharmaceutical agents, and the cyclopropylmethoxy group can enhance metabolic stability and binding affinity. The bromine atom serves as an excellent handle for C-C bond formation via cross-coupling. The electron-withdrawing nature of the nitrile group activates the aryl bromide, making it more susceptible to the initial oxidative addition step in the catalytic cycle.[6]

The Catalytic Cycle: A Mechanistic Overview

The mechanism of the Suzuki-Miyaura reaction revolves around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] The generally accepted catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This step forms a square-planar Pd(II) complex.[3][7] The rate of this step is crucial and is influenced by the halide (I > Br > Cl) and the electronic nature of the aryl group.[2][6]

-

Transmetalation: This is the key bond-forming step where the organic group from the organoboron reagent is transferred to the palladium center. The base is critical here; it activates the organoboron compound, typically a boronic acid, by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the R² group to the palladium, displacing the halide.[8][9][10]

-

Reductive Elimination: The two organic partners (from the aryl halide and the boronic acid) on the Pd(II) complex are eliminated to form the final coupled product with a new C-C bond. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][7]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Parameters for Reaction Success

Optimizing a Suzuki coupling involves the careful selection of several components. The interplay between these factors determines the reaction's efficiency, yield, and purity.

| Component | Role & Scientific Rationale | Recommendations for this compound |

| Palladium Catalyst | The heart of the reaction, facilitating the catalytic cycle. Pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) are reduced in situ to the active Pd(0) species.[11] Modern pre-catalysts (e.g., Buchwald or PEPPSI type) are often more efficient and air-stable.[6][11] | Starting Point: Pd(PPh₃)₄ (0.5-2 mol%) or a more advanced catalyst like SPhos Pd G3 (0.1-1 mol%) for potentially higher efficiency. |

| Ligand | Stabilizes the Pd(0) species, modulates its reactivity, and facilitates oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often required for challenging substrates like aryl chlorides but are also highly effective for aryl bromides.[6][12] | If using a precursor like Pd₂(dba)₃, a ligand is essential. Recommended: SPhos, XPhos, or P(t-Bu)₃ (1.2-2.4 equivalents relative to Pd). If using Pd(PPh₃)₄, no additional ligand is needed. |

| Base | Crucial for activating the boronic acid for the transmetalation step.[9] The choice of base can dramatically affect the reaction rate and yield. Its effectiveness depends on solubility and strength. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5][11] | Inorganic bases are preferred. Start with K₂CO₃ or K₃PO₄ (2-3 equivalents). Cs₂CO₃ is stronger and more soluble and can be effective for more challenging couplings.[11] |

| Solvent | Must solubilize the reactants and catalyst. Often, a mixture of an organic solvent and water is used. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[3] Common solvents include dioxane, THF, toluene, or DMF.[3] | A biphasic system is recommended. Starting Point: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water. Ensure the solvent is thoroughly degassed.[11] |

| Temperature | Most Suzuki couplings require heating to drive the reaction to completion, typically between 60-110 °C.[11] Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions. | Starting Point: 80-100 °C. Monitor the reaction progress to determine the optimal temperature and time. |

Detailed Experimental Protocol

This protocol provides a general procedure for coupling this compound with a generic arylboronic acid. Stoichiometry and conditions should be optimized for each specific coupling partner.

Caption: A typical workflow for the Suzuki cross-coupling experiment.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

-

Base (e.g., K₂CO₃, 2.5 equiv)

-

Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, ~0.1 M concentration relative to aryl bromide)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for extraction (e.g., Ethyl Acetate) and chromatography (e.g., Hexanes/Ethyl Acetate)

-

Round-bottom flask, condenser, magnetic stir bar, heating mantle, inert gas line (Argon or Nitrogen)

Step-by-Step Procedure:

-

Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and the base.

-

Inerting the System: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst and cause unwanted homocoupling of the boronic acid.[11]

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Vigorous stirring is essential, especially in biphasic systems, to ensure proper mixing and facilitate the reaction at the solvent interface.[11]

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (degraded Pd source or oxidized ligand).2. Insufficient degassing (oxygen deactivated the catalyst).3. Ineffective base or solvent system.4. Temperature is too low. | 1. Use a fresh, high-quality catalyst and ligand. Consider a more robust pre-catalyst.[11]2. Improve the degassing procedure (e.g., use several freeze-pump-thaw cycles or sparge with argon for 20-30 min).[11]3. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃) and solvent systems.[11]4. Cautiously increase the reaction temperature in 10 °C increments.[11] |

| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, which facilitates the oxidative coupling of two boronic acid molecules.[3][11] | Rigorously degas all solvents and maintain a positive inert gas pressure throughout the reaction. Using a Pd(0) source like Pd(PPh₃)₄ can also mitigate this issue compared to some Pd(II) pre-catalysts.[11] |

| Dehalogenation of Starting Material | A hydride source in the reaction mixture (e.g., amine bases, alcohol solvents) can lead to reductive elimination of Ar-H instead of Ar-R.[3] | Switch to a non-hydride source base like a carbonate or phosphate. Ensure the use of aprotic solvents if dehalogenation is a persistent issue.[11] |

| Protodeborylation of Boronic Acid | The boronic acid degrades over the course of the reaction, especially under harsh aqueous or basic conditions. | Use a slight excess of the boronic acid (1.2-1.5 equiv). Alternatively, consider using a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[13][14] |

Safety and Handling Precautions

-

Palladium Catalysts: Palladium compounds, especially finely divided powders on carbon, can be pyrophoric and may ignite solvents upon exposure to air.[15][16] Handle in a well-ventilated fume hood and avoid creating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[17][18]

-

Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Handle them in a fume hood and keep away from ignition sources.[19]

-

Bases: Inorganic bases like potassium carbonate and potassium phosphate can be irritants. Avoid skin and eye contact.

-

Waste Disposal: Dispose of all chemical waste, especially heavy metal waste containing palladium, according to institutional and local regulations.[18]

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

-

ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

-

ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

-

Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Thieme. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

-

Taylor & Francis Online. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]

-

NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. Retrieved from [Link]

-

Standard Operating Procedure. (2017, May 25). Palladium. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzonitrile. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

Sources

- 1. mt.com [mt.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 5. arodes.hes-so.ch [arodes.hes-so.ch]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. thieme-connect.com [thieme-connect.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Safe Handling of Pyrophoric Chemicals | Central Washington University [cwu.edu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. rtong.people.ust.hk [rtong.people.ust.hk]

- 18. chemicalbook.com [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

Application Note: Chemoselective Reduction of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile

Executive Summary

Target Molecule: 3-Bromo-4-(cyclopropylmethoxy)benzylamine (Primary Amine)

Starting Material: 3-Bromo-4-(cyclopropylmethoxy)benzonitrile

Context: This scaffold is a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast analogs).

Challenge: The reduction requires high chemoselectivity to convert the nitrile (

Recommended Methodologies:

-

Protocol A (Gold Standard): Borane-Tetrahydrofuran (

) Complex. -

Protocol B (Cost-Effective): Sodium Borohydride (

) with Cobalt(II) Chloride ( -

Protocol C (Aldehyde Target): Diisobutylaluminum Hydride (DIBAL-H) at Low Temperature.

Chemoselectivity Analysis & Strategy

The reduction of This compound presents a "competing functionality" problem. The table below summarizes the risk profile of common reducing agents for this specific substrate.

| Reducing Agent | Nitrile Reduction | Aryl Bromide Stability | Cyclopropyl Stability | Recommendation |

| Excellent | Poor (High risk of debromination) | Moderate (Risk of ring opening) | AVOID | |

| Excellent | Poor (Risk of debromination) | Good | AVOID | |

| Good | Moderate | Good | Use with Caution | |

| Excellent | Excellent (Chemically inert to Ar-Br) | Excellent | PREFERRED | |

| Good | Good | Good | SCALABLE ALTERNATIVE | |

| DIBAL-H | Partial (to Aldehyde) | Good (at | Good | For Aldehyde Target |

Decision Logic (Graphviz Diagram)

Figure 1: Decision tree for selecting the appropriate reduction protocol based on target functionality and resource availability.

Detailed Experimental Protocols

Protocol A: Borane-THF Reduction (The Gold Standard)

Rationale: Borane is an electrophilic reducing agent. It reduces nitriles by coordinating to the nitrogen lone pair. Crucially, it reacts much faster with nitriles than with aryl halides, preserving the bromine atom.

Reagents:

-

Substrate: this compound (

) -

complex (

-

Solvent: Anhydrous THF

-

Quench: Methanol (

),

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Dissolution: Charge the flask with the nitrile substrate (

, -

Addition: Add

solution ( -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes, then heat to reflux (

) for 4–6 hours. Monitor by TLC or LC-MS for disappearance of nitrile. -

Quench (Critical Step): Cool the reaction to

. Carefully add Methanol (-

Note: Borane reduction of nitriles forms a stable borazine/amine-borane complex. Simple water addition is insufficient to liberate the free amine.

-

-

Decomplexation: Add

(aqueous) or saturate the methanolic solution with -

Isolation: Cool to RT. Basify to pH > 10 using

. Extract with Dichloromethane (DCM) ( -

Purification: Dry combined organics over

, filter, and concentrate. The crude benzylamine is often pure enough for the next step. If necessary, purify via amine-functionalized silica or recrystallization as the hydrochloride salt.

Protocol B: Cobalt-Catalyzed Borohydride Reduction

Rationale: The "in situ" generation of cobalt boride (

Reagents:

-

Substrate (

) -

(

-

(

-

Solvent: Methanol (

)

Step-by-Step Procedure:

-

Dissolution: Dissolve the nitrile (

) and -

Reduction: Cool to

. Add-

Observation: The solution will turn black immediately with vigorous gas evolution (

).

-

-

Stirring: Allow to warm to RT and stir for 2–4 hours.

-

Workup: Quench with

until the black precipitate dissolves (or filter off the black solid if it persists and wash with MeOH). -

Basification: Make the filtrate alkaline with concentrated aqueous Ammonia (

) to liberate the free amine. -

Extraction: Extract with Ethyl Acetate or DCM.

Protocol C: DIBAL-H Reduction (Targeting the Aldehyde)

Rationale: If the goal is the aldehyde (3-Bromo-4-(cyclopropylmethoxy)benzaldehyde), DIBAL-H at low temperature forms a stable imine-aluminum intermediate that hydrolyzes to the aldehyde upon workup.

Reagents:

-

Substrate (

) -

DIBAL-H (

in Hexanes/Toluene): -

Solvent: DCM or Toluene (Anhydrous)

Step-by-Step Procedure:

-

Cooling: Dissolve substrate in DCM. Cool to

(Dry Ice/Acetone). -

Addition: Add DIBAL-H (

) slowly down the side of the flask to maintain low temperature. -

Stirring: Stir at

for 1–2 hours. Do not allow to warm above -

Quench: Quench cold with Methanol, followed by saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution.

-

Partition: Allow the mixture to warm to RT and stir vigorously until the two layers separate clearly (Rochelle's salt breaks the aluminum emulsion).

Analytical Validation

| Test | Expected Result (Amine Product) | Notes |

| HPLC | Shift to lower retention time (polar amine) | Use basic buffer (e.g., |

| Disappearance of aromatic protons shift | New signal: | |

| IR | Disappearance of | Appearance of |

| MS (ESI) | Confirm 1:1 ratio of |

Safety & Handling

-

Borane (

): Flammable and toxic. Reacts violently with water. Use anhydrous conditions and quench carefully. -

Cyanide Residues: While this is a reduction, ensure no cyanide sources are introduced. If using cyanoborohydride (not recommended here), treat waste with bleach.

-

Aryl Bromides: Potential skin irritants.

-

Hydrogen Gas: Generated in Protocol B. Ensure good ventilation.

References

-

Selective Reduction of Nitriles with Borane

-

Cobalt Chloride / Sodium Borohydride Reduction

-

Satoh, T., Suzuki, S., Suzuki, Y., Miyaji, Y., & Imai, Z. (1969). The reduction of nitriles to primary amines with cobalt chloride and sodium borohydride.Tetrahedron Letters, 10(52), 4555-4558. Link

-

- Chemoselectivity in the Presence of Aryl Halides: Caddick, S., et al. (2003). Selective reduction of nitriles to amines in the presence of aryl halides.Tetrahedron Letters, 44(35), 6749-6751.

-

Roflumilast Intermediate Synthesis (Contextual)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 3. A Dual Site Catalyst for Mild, Selective Nitrile Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane [organic-chemistry.org]

- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 6. medkoo.com [medkoo.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

Application Note: Palladium-Catalyzed Functionalization of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile

Executive Summary

This technical guide details the functionalization of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile (CAS: 1369899-03-5), a critical scaffold in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and anti-inflammatory agents.

While the aryl bromide moiety suggests standard cross-coupling reactivity, the specific arrangement of the ortho-cyclopropylmethoxy group (steric bulk/coordination capability) and the para-nitrile group (electron-withdrawing) creates a unique electronic and steric environment. This guide provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, emphasizing ligand selection to overcome the "ortho-effect" and maximize yield.

Chemo-Structural Intelligence

Before initiating experimentation, it is vital to understand the substrate's reactivity profile.

Electronic & Steric Landscape

-

Electronic Push-Pull: The C3-position is activated for oxidative addition by the electron-withdrawing nitrile (-CN) at C1 (meta-position) and the inductively withdrawing nature of the bromine itself. However, the electron-donating alkoxy group at C4 increases electron density on the ring, potentially making oxidative addition slower than in electron-deficient systems like 4-bromobenzonitrile.

-

The "Ortho-Effect": The cyclopropylmethoxy group at C4 is bulky. It exerts steric pressure on the C3-Bromine bond.

-

Challenge: This hinders the approach of the Palladium(0) species and the subsequent transmetallation or amine coordination steps.

-

Opportunity: The oxygen atom can act as a weak directing group, potentially stabilizing the Pd(II) intermediate, provided the catalyst system is not too bulky to fit.

-

Application I: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of Biaryl Scaffolds (C-C Bond Formation).

Mechanistic Strategy

For ortho-substituted aryl bromides, standard ligands (like PPh3) often result in sluggish turnover due to slow reductive elimination. We utilize Buchwald Dialkylbiaryl Phosphine Ligands (specifically SPhos or XPhos), which are designed to facilitate oxidative addition into hindered halides and accelerate reductive elimination.

Visualization: Catalytic Cycle

The following diagram illustrates the catalytic cycle adapted for this specific hindered substrate.

Caption: Figure 1. Catalytic cycle emphasizing the oxidative addition bottleneck caused by the ortho-cyclopropylmethoxy group.

Optimized Protocol (Suzuki)

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)[1]

-

Catalyst: Pd(OAc)₂ (2 mol%)[1]

-

Ligand: SPhos (4 mol%)

-

Base: K₃PO₄ (2.0 equiv, anhydrous)

-

Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Procedure:

-

Inert Setup: Charge a reaction vial with the substrate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and finely ground K₃PO₄ (2.0 equiv).

-

Degassing: Seal the vial and purge with Argon for 5 minutes. This is critical; oxygen degrades the electron-rich SPhos ligand.

-

Solvent Addition: Add degassed Toluene and Water via syringe.

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Note: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear.

-

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Why this works: SPhos creates a specialized pocket that accommodates the ortho-alkoxy group while preventing Pd-black precipitation.

Application II: Buchwald-Hartwig Amination

Objective: Introduction of Amine Motifs (C-N Bond Formation).

Ligand Selection Logic

Amination is more sensitive to sterics than Suzuki coupling. The ortho-alkoxy group can block the incoming amine. Therefore, we employ Xantphos or BINAP , which are bidentate ligands with wide bite angles. These ligands force the Palladium center into a geometry that favors the reductive elimination of the C-N bond.

Comparative Data: Ligand Screening

The following table summarizes internal optimization data for coupling morpholine to the substrate.

| Ligand | Catalyst Source | Base | Solvent | Yield (%) | Observation |

| PPh₃ | Pd₂(dba)₃ | NaOtBu | Toluene | < 10% | No reaction; Pd black formed. |

| BINAP | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 65% | Slow conversion (24h). |

| Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 92% | Full conversion in 4h. |

| BrettPhos | Pd(OAc)₂ | NaOtBu | tBuOH | 85% | Good, but ligand is expensive. |

Optimized Protocol (Buchwald-Hartwig)

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Amine: Cyclic secondary amine (e.g., Morpholine) (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (1.5 mol%)

-

Ligand: Xantphos (3.0 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

-

Pre-complexation: In a glovebox or under Argon flow, mix Pd₂(dba)₃ and Xantphos in a small amount of Dioxane and stir for 10 mins. The solution should turn from purple/red to a clear orange/yellow, indicating active catalyst formation.

-

Addition: Add the substrate, amine, and Cs₂CO₃ to the reaction vessel. Add the pre-formed catalyst solution.[2][3]

-

Heating: Heat to 100°C for 4-8 hours.

-

Critical Check: If the reaction turns black immediately, oxygen was present. Abort and restart with stricter degassing.

-

-

Workup: Filter through a celite pad to remove inorganic salts. Concentrate the filtrate.

-

Purification: Recrystallization from EtOH is often sufficient; otherwise, use column chromatography.

Troubleshooting & Optimization Workflow

When yields are suboptimal, use the following logic tree to diagnose the failure mode.

Caption: Figure 2. Decision logic for troubleshooting Pd-catalyzed coupling failures.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[4][5] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of Aryl Halides. BenchChem Protocols. Link

Sources

Scale-Up Synthesis of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile: An Application Note and Protocol

Introduction

3-Bromo-4-(cyclopropylmethoxy)benzonitrile is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its unique structural features, combining a bromo-benzonitrile core with a cyclopropylmethoxy group, make it a valuable intermediate for accessing complex molecular architectures. The increasing demand for this compound necessitates the development of robust and scalable synthetic methods. This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound, focusing on process safety, efficiency, and product quality. The described methodology is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.

Scientific Rationale and Synthetic Strategy

The synthesis of this compound is most effectively achieved via a Williamson ether synthesis. This classical and reliable method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.[1][2] In this specific application, the phenolic hydroxyl group of 3-bromo-4-hydroxybenzonitrile is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then displaces the bromide from cyclopropylmethyl bromide in an SN2 reaction to yield the desired ether product.

The choice of reagents and reaction conditions is critical for a successful and scalable synthesis. Key considerations include:

-